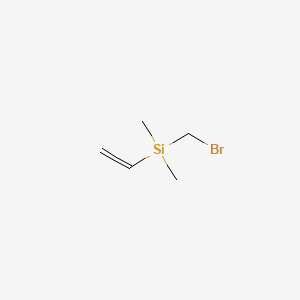

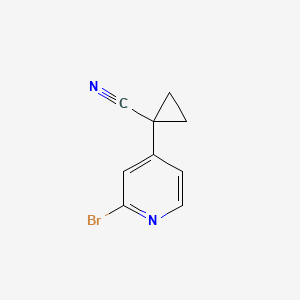

![molecular formula C14H15NO3S B567676 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide CAS No. 1261947-72-1](/img/structure/B567676.png)

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4-Hydroxy-TEMPO involves the condensation of acetone and ammonia . Another example is the synthesis of novel bis azo dyes derived from benzidine, which involves coupling with ethyl cyanoacetate and malononitrile to give azo-hydrazo products .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, benzidine, an aromatic amine, is used in the production of dyes and has been linked to bladder and pancreatic cancer .Scientific Research Applications

a. Antiandrogenic Agents: Certain biphenyl derivatives act as antiandrogenic agents, which are crucial in treating conditions related to androgen hormone imbalances.

b. Immunosuppressants: Biphenyl-based compounds have immunosuppressive properties, making them valuable in managing autoimmune diseases and organ transplantation.

c. Antifungal and Antibacterial Agents: These derivatives exhibit antifungal and antibacterial activities, contributing to the fight against infections.

d. Anti-Inflammatory and Anti-Proliferative Effects: Biphenyl structures play a role in reducing inflammation and inhibiting cell proliferation, making them potential candidates for treating inflammatory diseases and cancer.

e. Osteoporosis Treatment: Some biphenyl derivatives are explored for their effects on bone health and osteoporosis management.

f. Antihypertensive Agents: Certain biphenyl compounds have hypotensive properties, aiding in blood pressure regulation.

g. Anti-Cholinesterase Activity: Biphenyl derivatives may inhibit cholinesterase enzymes, which are relevant in neurodegenerative diseases like Alzheimer’s.

h. Antipyretic Properties: The biphenyl nucleus contributes to the antipyretic effects of specific compounds.

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives find use as fluorescent layers in OLEDs, contributing to their efficiency and color emission .

Other Applications

Beyond the medicinal field, biphenyl derivatives are involved in various other applications:

a. Topical Retinoids (e.g., Adapalene): Adapalene, a third-generation topical retinoid used for acne treatment, contains a biphenyl moiety.

b. Basal Cell Carcinoma Drug (e.g., Sonidegib): Sonidegib, a drug for basal cell carcinoma, owes its activity to biphenyl-based structures.

properties

IUPAC Name |

3-(4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-5-3-4-12(10-14)11-6-8-13(16)9-7-11/h3-10,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQBHAZSBSLEMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683644 |

Source

|

| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261947-72-1 |

Source

|

| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)

![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)

![(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/no-structure.png)

![4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B567614.png)